molecular formula C5H6N4S B14466469 6,7-dihydro-3H-purine-6-thiol CAS No. 68206-96-2

6,7-dihydro-3H-purine-6-thiol

Cat. No.: B14466469
CAS No.: 68206-96-2
M. Wt: 154.20 g/mol
InChI Key: MMYNJYDWTYJEJU-UHFFFAOYSA-N
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Description

6,7-Dihydro-3H-purine-6-thiol, also known as purine-6-thiol, is a thiol derivative of purine. It is a tautomer of mercaptopurine, a well-known antileukemic agent. This compound has significant biological and pharmacological properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 6,7-dihydro-3H-purine-6-thiol typically involves the reaction of 6-chloropurine with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6,7-Dihydro-3H-purine-6-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dihydro-3H-purine-6-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-3H-purine-6-thiol involves its conversion to active metabolites that inhibit purine synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioguanilyic acid (TGMP). This metabolite interferes with DNA and RNA synthesis, ultimately inducing apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

6,7-Dihydro-3H-purine-6-thiol is similar to other purine derivatives such as:

The uniqueness of this compound lies in its specific tautomeric form and its distinct biological activities, making it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

68206-96-2

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

6,7-dihydro-3H-purine-6-thiol

InChI

InChI=1S/C5H6N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,5,10H,(H,6,7)(H,8,9)

InChI Key

MMYNJYDWTYJEJU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(N=CN2)S

Origin of Product

United States

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